molecular formula C9H5BrFN B179352 6-Bromo-7-fluoroquinoline CAS No. 127827-52-5

6-Bromo-7-fluoroquinoline

Cat. No. B179352
Key on ui cas rn: 127827-52-5
M. Wt: 226.04 g/mol
InChI Key: IFIKQQLFQMNCRN-UHFFFAOYSA-N
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Patent
US08507676B2

Procedure details

To a suspension of 4-bromo-3-fluoro-phenylamine (100.0 g, 526 mmol) in concentrated sulfuric acid (290 mL) was added glycerol (220.0 g, 2.39 mol, 4.5 eq.) followed by ferrous sulfate (30.0 g, 0.2 eq.). The reaction mixture was heated at 130° C. for 14 h, cooled to it and poured onto ice-water. The solution was adjusted with saturated aqueous ammonium hydroxide to pH 8 and extracted with DCM (2 L×3). The combined organic layers were washed with brine (1 L×3), dried over Na2SO4 and concentrated under reduced pressure to afford a crude product, which was purified by column chromatography (petroleum:EtOAc=10:1) to give the title compound as white solid (45 g, 39%). 1H-NMR (400 MHz, DMSO-d6) δ ppm 8.86 (s, 1H), 8.56 (m, 1H), 8.45 (m, 1H), 7.90 (d, 1H), 7.71 (m, 1H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step Two
[Compound]
Name
ferrous sulfate
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
39%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[F:9].O[CH2:11][CH:12]([CH2:14]O)O.[OH-].[NH4+]>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][C:3]=1[F:9])[N:8]=[CH:14][CH:12]=[CH:11]2 |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)N)F
Name
Quantity
290 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
220 g
Type
reactant
Smiles
OCC(O)CO
Step Three
Name
ferrous sulfate
Quantity
30 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to it
ADDITION
Type
ADDITION
Details
poured onto ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2 L×3)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (1 L×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (petroleum:EtOAc=10:1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CC=NC2=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 37.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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